molecular formula C7H5ClN2O4 B13552156 2-Amino-6-chloro-3-nitrobenzoic acid CAS No. 635317-45-2

2-Amino-6-chloro-3-nitrobenzoic acid

Cat. No.: B13552156
CAS No.: 635317-45-2
M. Wt: 216.58 g/mol
InChI Key: BJXKFUSWZOZDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloro-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an amino group, a chloro substituent, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-chloro-3-nitrobenzoic acid typically involves the nitration of 2-amino-6-chlorobenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-6-chloro-3-nitrobenzoic acid has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 2-amino-6-chloro-3-nitrobenzoic acid exerts its effects is primarily through its interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino and chloro groups can also participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s activity .

Comparison with Similar Compounds

  • 2-Amino-6-nitrobenzoic acid
  • 2-Chloro-5-nitrobenzoic acid
  • 3-Chloro-2-nitrobenzoic acid

Comparison: 2-Amino-6-chloro-3-nitrobenzoic acid is unique due to the presence of both an amino and a chloro substituent on the benzoic acid core, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

2-Amino-6-chloro-3-nitrobenzoic acid (ACNBA) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of ACNBA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

ACNBA is characterized by the following chemical structure:

  • Molecular Formula : C7H6ClN2O3
  • Molecular Weight : 202.58 g/mol
  • IUPAC Name : this compound

The presence of an amino group, a nitro group, and a chlorine atom on the benzene ring contributes to its reactivity and biological properties.

The biological activity of ACNBA can be attributed to several mechanisms:

  • Enzymatic Bioreduction : Nitro compounds like ACNBA are often subject to enzymatic reduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially resulting in antimicrobial or anticancer effects .
  • Cell Cycle Modulation : Research indicates that ACNBA and its derivatives can induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase. This effect is crucial for inhibiting tumor growth .

Antimicrobial Activity

ACNBA has demonstrated significant antimicrobial properties. Studies have shown that it exhibits inhibitory effects against various bacterial strains. The mechanism involves the generation of free radicals through enzymatic reduction, which disrupts bacterial cell integrity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of ACNBA through various metal complexes. For instance, copper(II) complexes with ACNBA derivatives have shown promising results in inducing apoptosis in cancer cell lines such as HeLa and A549. The IC50 values for these complexes ranged from 8.99 μM to 24.46 μM, indicating strong cytotoxicity .

ComplexCell LineIC50 (μM) at 48h
Complex 1HeLa8.99
Complex 1A54911.32
Complex 2HepG224.46

Case Studies

  • Antitumor Activity : A study involving metal complexes derived from ACNBA reported that these compounds induced apoptosis in A549 lung cancer cells through modulation of Bcl-2 family proteins. The complexes were found to significantly decrease the expression of anti-apoptotic proteins while increasing pro-apoptotic proteins .
  • Antibacterial Efficacy : In vitro assays have demonstrated that ACNBA exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Properties

CAS No.

635317-45-2

Molecular Formula

C7H5ClN2O4

Molecular Weight

216.58 g/mol

IUPAC Name

2-amino-6-chloro-3-nitrobenzoic acid

InChI

InChI=1S/C7H5ClN2O4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,9H2,(H,11,12)

InChI Key

BJXKFUSWZOZDEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.